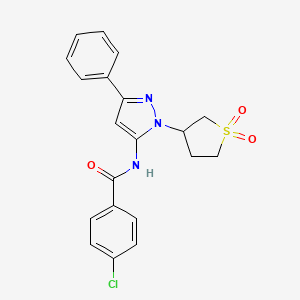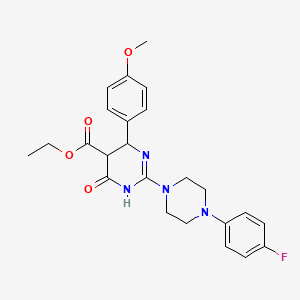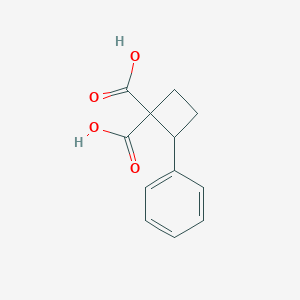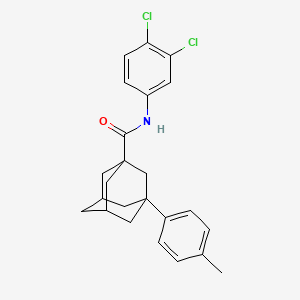
3-butoxy-N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-butoxy-N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate hydrazides with thiocarbonyl compounds under acidic or basic conditions.
Introduction of the Sulfonyl Group: The thiadiazole intermediate is then reacted with a sulfonyl chloride derivative of 2-chlorobenzyl under basic conditions to introduce the sulfonyl group.
Coupling with Benzamide: Finally, the butoxybenzamide moiety is introduced through a coupling reaction, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts like palladium on carbon.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for developing new drugs, particularly due to its complex structure and potential biological activity.
Material Science: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Research: It may be used as a tool compound to study various biological processes, given its potential interactions with biological molecules.
Mechanism of Action
The exact mechanism of action of 3-butoxy-N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)benzamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and thiadiazole groups could play a crucial role in binding to these targets, influencing pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-butoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide
- 3-[(butylamino)sulfonyl]-N-(2-fluorophenyl)benzamide
- 3-butoxy-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide
Uniqueness
3-butoxy-N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of the thiadiazole ring and the specific arrangement of functional groups. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C20H20ClN3O4S2 |
|---|---|
Molecular Weight |
466.0 g/mol |
IUPAC Name |
3-butoxy-N-[5-[(2-chlorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C20H20ClN3O4S2/c1-2-3-11-28-16-9-6-8-14(12-16)18(25)22-19-23-24-20(29-19)30(26,27)13-15-7-4-5-10-17(15)21/h4-10,12H,2-3,11,13H2,1H3,(H,22,23,25) |
InChI Key |
VCRQAZRTABJJNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(prop-2-en-1-yloxy)-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12207292.png)

![(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-[(dibutylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12207297.png)
![3-{(Z)-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12207300.png)

![5-tert-butyl-3-(4-chlorophenyl)-N-cyclopentyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12207306.png)
![2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B12207309.png)

![ethyl 2-{2-[1-benzoyl-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate](/img/structure/B12207322.png)

![N-[(2Z)-4-{3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12207338.png)
![Ethyl [2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]carbamate](/img/structure/B12207349.png)

![2-(4-methoxyphenyl)-N-[(2E)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12207358.png)
